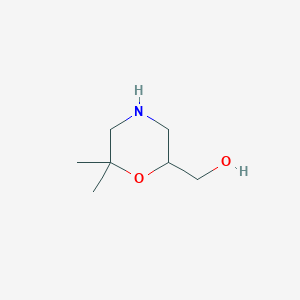

(6,6-Dimethylmorpholin-2-yl)methanol

Description

(6,6-Dimethylmorpholin-2-yl)methanol is a morpholine derivative characterized by a methanol functional group attached to the morpholine ring, which is substituted with two methyl groups at the 6-position. Its chemical formula is C₇H₁₅NO₂, with a molecular weight of 145.2 g/mol (CAS: 1416499-56-3) . Suppliers such as American Elements and Synthonix, Inc. offer this compound in high purity (≥95–98%) for laboratory use .

Properties

IUPAC Name |

(6,6-dimethylmorpholin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2)5-8-3-6(4-9)10-7/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJHJZKEAMDADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416499-56-3 | |

| Record name | (6,6-dimethylmorpholin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(6,6-Dimethylmorpholin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with formaldehyde and subsequent reduction steps. The general synthetic route can be summarized as follows:

- Starting Materials : Morpholine and formaldehyde.

- Reagents : Suitable reducing agents such as lithium aluminum hydride or sodium borohydride.

- Process : The reaction proceeds through nucleophilic attack followed by reduction to yield the desired product.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Key aspects include:

- Molecular Targets : The compound has been shown to interact with various enzymes and receptors involved in metabolic pathways, modulating their activity and leading to changes in cellular processes.

- Pathways : It influences signaling pathways that are crucial for cellular functions, potentially impacting drug metabolism and therapeutic efficacy.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Cytotoxicity : Investigations into cell viability have revealed that at certain concentrations, the compound can induce cytotoxic effects on various cancer cell lines.

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in disease processes, indicating its utility as a biochemical probe in enzyme mechanism studies.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 30 to 70 µM, indicating moderate cytotoxicity depending on the cell type. Further exploration is required to elucidate the underlying mechanisms of action.

- Enzyme Interaction Studies : Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This finding underscores its potential implications in drug metabolism and pharmacokinetics.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Significant growth inhibition at >50 µg/mL | |

| Cytotoxicity | IC50 values between 30–70 µM in cancer cells | |

| Enzyme Inhibition | Competitive inhibition of cytochrome P450 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Methanol Derivatives

(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol

- CAS : 1416445-20-9

- Formula: C₁₄H₂₁NO₂

- Molecular Weight : 235.32 g/mol

- Key Features: Incorporates a benzyl group at the 4-position of the morpholine ring. The compound has a structural similarity score of 0.94 compared to (6,6-dimethylmorpholin-2-yl)methanol .

(4-Benzylmorpholin-2-yl)methanamine

- CAS : 110859-47-7

- Formula : C₁₂H₁₈N₂O

- Molecular Weight : 206.29 g/mol

- Key Features: Replaces the methanol group with an amine, altering reactivity and hydrogen-bonding capacity. Structural similarity: 0.91 .

Functional Analogs with Methanol Groups

(5,6-Dichloro-1H-indol-2-yl)methanol

- CAS: Not specified

- Formula: C₉H₇Cl₂NO

- Molecular Weight : 216.06 g/mol

- Key Features: An indole derivative with a methanol group. While structurally distinct from morpholine-based compounds, it shares functional utility in medicinal chemistry for scaffold diversification .

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

- CAS: Not specified

- Key Features: A pyridine-pyrrolidine hybrid with a methanol group. Used in ligand design for targeting central nervous system receptors .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Purity (%) | Solubility | Key Substituents |

|---|---|---|---|---|

| This compound | 145.2 | ≥95–98 | Soluble in polar solvents (e.g., methanol, DMSO) | 6,6-dimethyl morpholine |

| (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol | 235.32 | ≥95 | Likely enhanced lipophilicity due to benzyl group | 4-benzyl, 6,6-dimethyl |

| (5,6-Dichloro-1H-indol-2-yl)methanol | 216.06 | Not specified | Moderate solubility in DCM, DMF | Chloroindole backbone |

Pricing and Suppliers

| Compound | Supplier | Purity (%) | Price (100 mg) |

|---|---|---|---|

| This compound HCl | Synthonix, Inc. | 98 | $240 |

| (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol | CymitQuimica | 95 | Discontinued |

| (5,6-Dichloro-1H-indol-2-yl)methanol | ChemBK | Not specified | Not listed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.